Methane hydrochloride

Description

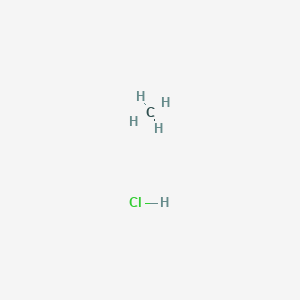

Structure

2D Structure

Properties

Molecular Formula |

CH5Cl |

|---|---|

Molecular Weight |

52.50 g/mol |

IUPAC Name |

methane;hydrochloride |

InChI |

InChI=1S/CH4.ClH/h1H4;1H |

InChI Key |

FBBDOOHMGLLEGJ-UHFFFAOYSA-N |

Canonical SMILES |

C.Cl |

Origin of Product |

United States |

Theoretical and Computational Characterization of the Methane Hcl Complex

Ab Initio and Density Functional Theory (DFT) Investigations of Intermolecular Potential Energy Surfaces

High-level quantum chemical calculations, including Møller-Plesset perturbation theory (MP2 and MP4) and the gold-standard coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method, have been instrumental in mapping the potential energy surface of the methane-HCl system. researchgate.net These methods provide a reliable framework for characterizing the complex.

The stability of this complex is quantified by its binding energy. Calculations at the MP2/aug-cc-pVQZ level, corrected for basis set superposition error (BSSE), find a binding energy of 0.93 kcal/mol. researchgate.net More advanced calculations, such as those at the MP4 level, have also been employed to refine this value, confirming the weak nature of the interaction. researchgate.net The computed intermolecular separation and other geometric parameters are in excellent agreement with experimental data. researchgate.net

| Property | Value | Method | Source |

|---|---|---|---|

| Binding Energy (Dₑ) | 0.93 kcal/mol | MP2/aug-cc-pVQZ + BSSE | researchgate.net |

| Symmetry | C₃ᵥ | Ab Initio/DFT | researchgate.net |

| Interaction Type | Hydrogen Bond (CH₄ as acceptor) | Spectroscopy & Theory | researchgate.netresearchgate.net |

The primary interaction stabilizing the complex is a non-conventional hydrogen bond. Unlike classical hydrogen bonds where a hydrogen atom is bonded to a highly electronegative atom like N, O, or F, here the hydrogen of HCl interacts with the electron density of the methane (B114726) molecule. Specifically, the electrophilic hydrogen atom of HCl is attracted to the nucleophilic region located at the face of the methane tetrahedron. researchgate.net This is visualized through the molecular electrostatic surface potential (MESP) of methane, which shows a region of negative potential (electron richness) at the center of its faces.

Atoms-in-Molecules (AIM) theory further clarifies the nature of this bond. For the H₄C···HCl complex, AIM analysis reveals a bond critical point between the hydrogen of HCl and the carbon of methane, confirming a direct bonding interaction. researchgate.net The calculated values for the electron density (ρ) and its Laplacian (∇²ρ) at this critical point are characteristic of weak, non-covalent interactions.

One of the most fascinating features of the methane-HCl complex is its dynamic nature, particularly the internal rotation of the methane subunit. Microwave rotational spectroscopy studies have shown that the rotational spectra are consistent with an effective C₃ᵥ geometry. researchgate.net A key experimental observation is the splitting of the K=0 rotational transitions into a doublet. researchgate.netresearchgate.net

Analysis of Hydrogen Bonding and Other Non-Covalent Interaction Motifs

Quantum Chemical Approaches to Intermolecular Forces

To fully understand the stability of the methane-HCl complex, the total interaction energy can be decomposed into physically meaningful components.

Analysis of the interaction energy reveals that dispersion forces are the dominant attractive term holding the complex together. researchgate.net Dispersion is a quantum mechanical force arising from instantaneous fluctuations in electron density and is crucial for the stability of weakly bound systems.

| Force Component | Description | Relative Importance | Source |

|---|---|---|---|

| Dispersion | Attraction from correlated, instantaneous dipoles. | Dominant attractive force. | researchgate.net |

| Electrostatics | Interaction between permanent multipoles. | Significant contributor to anisotropy. | researchgate.net |

| Exchange Repulsion | Short-range repulsion due to overlapping electron clouds. | Defines the intermolecular distance. | researchgate.net |

| Induction (Polarization) | Distortion of electron clouds leading to induced dipoles. | Contributes to attraction. | researchgate.net |

The formation of the methane-HCl complex involves a slight redistribution of electron density between the two molecules. Natural Bond Orbital (NBO) analysis is a common tool to investigate these effects. researchgate.net This analysis reveals a small but significant amount of charge transfer from the methane molecule to the hydrogen chloride molecule. researchgate.netresearchgate.net

Dispersion and Electrostatic Contributions to Complex Stability

Molecular Dynamics Simulations and Classical Trajectory Studies of Complex Formation and Dissociation

Molecular dynamics (MD) and quasi-classical trajectory (QCT) simulations are powerful computational techniques used to model the time-dependent behavior of molecular systems. hawaii.edu These methods solve the classical equations of motion for a system of atoms, allowing researchers to observe the intricate details of complex formation, intermolecular energy transfer, and dissociation pathways. hawaii.edu

Molecular Dynamics Simulations:

MD simulations provide a detailed view of the atomic and molecular motions within a system over time. For the methane-HCl complex, these simulations often start with the two molecules at a defined distance and orientation, with specific initial kinetic energies. The trajectories of all atoms are then calculated by integrating Newton's laws of motion, governed by a potential energy surface (PES) that describes the forces between the atoms. hawaii.edu The PES is a critical component, often derived from high-level ab initio quantum chemistry calculations to ensure accuracy. aip.org

Studies have explored the dissociation dynamics of HCl on surfaces and in clusters, which provides analogous insights into the bond-breaking process. For example, simulations of HCl dissociation on water ice clusters have shown the critical role of the environment in facilitating ionic dissociation. mdpi.com While the methane-HCl interaction is much weaker, these studies highlight the methodologies used. Ring-polymer molecular dynamics (RPMD), a method that incorporates nuclear quantum effects, has been shown to be crucial for accurately describing proton transfer and dissociation, revealing shorter lifetimes for the neutral state compared to classical MD. mdpi.com

Classical Trajectory Studies:

Quasi-classical trajectory (QCT) studies are frequently employed to investigate the dynamics of chemical reactions, such as the Cl + CH₄ → HCl + CH₃ reaction, which represents the reverse of the complex formation and dissociation being discussed. aip.orgnih.gov These studies provide detailed information about reaction probabilities, cross-sections, and the distribution of energy among the products' translational, rotational, and vibrational modes. aip.org

In the context of the Cl + CH₄ reaction, QCT calculations performed on a high-quality, ab initio potential energy surface have yielded significant findings:

The inclusion of spin-orbit corrections in the PES is important, particularly at low collision energies, where it can decrease reaction cross-sections. aip.org

The HCl product is often formed in a vibrationally cold state, even at high collision energies, but with some rotational excitation. aip.org This aligns well with experimental observations. aip.org

The impact parameter, which describes the initial offset of the colliding partners' paths, plays a significant role. A larger maximum impact parameter is observed for the abstraction reaction (forming HCl + CH₃) compared to other possible reaction channels at higher energies. aip.org

These trajectory studies effectively model the dissociation of a transient complex formed during the collision. The insights gained are directly applicable to understanding the dissociation of a pre-formed methane-HCl complex. For instance, the energy partitioning in the products of the Cl + CH₄ reaction informs what would be required to form the complex from HCl and CH₃.

A summary of key parameters and findings from representative QCT studies on the related Cl + CH₄ system is presented below.

| Parameter | Finding/Value | Significance | Reference |

|---|---|---|---|

| Collision Energy (Ecoll) | Low energies investigated | Reveals the importance of subtle effects like spin-orbit coupling on reaction dynamics. | aip.org |

| Maximum Impact Parameter (bmax) | ~6 bohr for abstraction reaction | Defines the effective "target area" for the reaction to occur, indicating a relatively long-range interaction. | aip.org |

| HCl Product State | Vibrationally cold, rotationally cool | Indicates that much of the reaction exothermicity is channeled into translational energy of the products rather than internal vibration. This is in excellent agreement with experimental data. | aip.org |

| H/HCl Product Ratio | Increases rapidly at Ecoll ≈ 13,000 cm-1 | Shows the opening of a higher-energy substitution channel (H + CH₃Cl), demonstrating competition between reaction pathways. | aip.org |

The dissociation of the methane-HCl complex can be viewed as the exit channel of the Cl + CH₄ reaction. Trajectory studies show that this exit channel has a shallow van der Waals potential well. researchgate.net The stability and lifetime of the complex are directly related to the depth of this well and the efficiency of energy transfer from the newly formed HCl bond into other degrees of freedom. If this energy is not rapidly dissipated, the complex will quickly dissociate. kuleuven.be

Spectroscopic Probes of Methane Hcl Intermolecular Interactions

Rotational Spectroscopy of CH₄···HCl

Rotational spectroscopy has been a pivotal tool in characterizing the CH₄···HCl complex, revealing a structure where the HCl molecule acts as a proton donor, forming a hydrogen bond with the methane (B114726) molecule, which acts as the proton acceptor. tandfonline.comnih.gov

The primary experimental method for studying the rotational spectrum of the CH₄···HCl complex has been pulsed-nozzle Fourier-transform microwave (FTMW) spectroscopy. tandfonline.compsu.edu This technique is ideal for generating and probing weakly bound complexes. A gaseous mixture of methane and hydrogen chloride, typically diluted in an inert carrier gas like argon, is expanded supersonically through a nozzle into a vacuum chamber. tandfonline.com This expansion cools the molecules to very low rotational temperatures (around 1 K), which simplifies the resulting spectra by populating only the lowest rotational energy levels. psu.edu The cooled complexes are then subjected to a short, intense pulse of microwave radiation, which polarizes the molecules. The subsequent free induction decay (FID) of the coherent emission from the molecules is detected and Fourier-transformed to yield a high-resolution frequency-domain spectrum. tandfonline.com The high resolution of this technique, often with line widths of a few kilohertz, allows for the precise determination of spectroscopic constants and the resolution of fine and hyperfine structures. umich.eduacs.org

The analysis of the rotational spectra of CH₄···HCl and its isotopologue CD₄···HCl has shown that the complex behaves as a symmetric top. tandfonline.com Rotational transitions corresponding to J=1–0, 2–1, and 3–2 have been observed in the 4–18 GHz range. tandfonline.com The assignment of these transitions allows for the determination of rotational constants (B), centrifugal distortion constants (D_J), and other spectroscopic parameters.

For the primary isotopologue, CH₄···H³⁵Cl, the rotational constants for different internal rotation states have been determined. These constants are crucial for calculating the molecular dimensions of the complex. The analysis confirms a geometry where the HCl molecule lies on a C₃ symmetry axis of the methane molecule, with the hydrogen atom pointing towards a face of the methane tetrahedron. tandfonline.comnih.gov The distance between the center of mass of the methane molecule and the chlorine atom can be derived from these constants.

Table 1: Spectroscopic Constants for CH₄···H³⁵Cl and CD₄···H³⁵Cl

| Isotopologue | State | Rotational Constant (B) / MHz | Centrifugal Distortion Constant (D_J) / kHz |

| CH₄···H³⁵Cl | A (j=0) | 1858.761 | 14.8 |

| F (j=1) | 1857.306 | 14.7 | |

| CD₄···H³⁵Cl | A (j=0) | 1696.883 | 11.4 |

| F (j=1) | 1693.303 | 11.2 |

Data sourced from Ohshima & Endo (1990). tandfonline.com

A characteristic feature of the rotational spectra of the CH₄···H³⁵Cl and CH₄···H³⁷Cl complexes is the presence of nuclear quadrupole hyperfine structure. This structure arises from the interaction of the nuclear quadrupole moment of the chlorine nucleus (I=3/2) with the electric field gradient at the nucleus. tandfonline.comacs.org The analysis of this hyperfine structure, which appears as a splitting of the rotational lines, is essential for confirming the assignment of the spectra and provides valuable information about the electronic environment of the chlorine nucleus. tandfonline.comrsc.org

The observed hyperfine patterns are characteristic of a symmetric top molecule with a quadrupolar nucleus on the symmetry axis, which strongly supports the determined geometry of the complex. tandfonline.comacs.org The nuclear quadrupole coupling constant (eQq) is a measure of the strength of this interaction and is sensitive to the vibrational state and the intermolecular distance. For CH₄···H³⁵Cl, the coupling constant has been determined and found to be consistent with the proposed hydrogen-bonded structure. aip.org

Table 2: Chlorine-35 Nuclear Quadrupole Coupling Constants (eQq) for CH₄···H³⁵Cl

| State | eQq(³⁵Cl) / MHz |

| A (j=0) | -27.93 |

| F (j=1) | -28.40 |

Data sourced from Legon et al. as cited in a quantum-chemical study. aip.org

One of the most fascinating aspects of the CH₄···HCl complex is the internal dynamics of the methane subunit. The rotational spectra exhibit anomalies that are explained by the nearly free internal rotation of the methane molecule within the complex. tandfonline.com Specifically, the K=0 transitions are observed as doublets, while only a single component is detected for K=1 transitions. tandfonline.com

Analysis of Nuclear Quadrupole Hyperfine Structure

Infrared and Far-Infrared Spectroscopy of CH₄···HCl

Infrared (IR) and far-infrared (FIR) spectroscopy probe the vibrational motions of the complex, providing complementary information to rotational studies. These techniques are particularly sensitive to changes in the vibrational modes of the constituent molecules upon complexation and to the low-frequency intermolecular vibrations that directly characterize the weak bond.

The formation of the hydrogen bond in the CH₄···HCl complex perturbs the vibrational modes of the free monomers. The most significant effect is observed on the H-Cl stretching vibration. Quantum-chemical calculations and matrix isolation experiments have shown that the H-Cl bond elongates upon complexation, leading to a redshift (a shift to lower frequency) of the corresponding IR absorption band. acs.orgresearchgate.netpsu.edu This redshift is a classic signature of hydrogen bonding. Theoretical calculations at the MP2/aug-cc-pVTZ level predict a redshift of approximately 22.5 cm⁻¹ for the H-Cl stretching frequency in the complex compared to the free HCl monomer. psu.edu

In addition to the intramolecular vibrations, the weak intermolecular bond itself gives rise to new, low-frequency vibrational modes. These include the intermolecular stretching mode (ν_s) and intermolecular bending modes (ν_b). Theoretical calculations have estimated the harmonic frequencies for these modes. For the C₃ᵥ symmetry minimum, calculations predict intermolecular vibrational frequencies of around 74 cm⁻¹ for the stretching mode and between 80-125 cm⁻¹ for the bending modes. umich.edu

Direct observation of these low-frequency intermolecular modes is typically achieved using far-infrared spectroscopy, often employing techniques like tunable far-infrared laser spectroscopy. rsc.orgnist.govresearchgate.net While detailed experimental FIR spectra specifically for CH₄···HCl are not as extensively reported as for other complexes like CH₄-H₂O, the theoretical predictions provide a basis for understanding the dynamics of the intermolecular bond. tandfonline.com The study of these modes provides direct information about the shape of the intermolecular potential energy surface away from the equilibrium geometry.

Table 3: Calculated Intermolecular Vibrational Frequencies for CH₄···HCl

| Basis Set | Intermolecular Stretching (a₁ symmetry) / cm⁻¹ | Intermolecular Bending (e symmetry) / cm⁻¹ |

| MP2(full)/N | 73.8 | 79.4, 124.1 |

Data sourced from a theoretical study by Alkorta & Elguero (1998). umich.edu

Shifts in Monomer Frequencies upon Complexation

The formation of the CH₄···HCl complex induces measurable shifts in the vibrational frequencies of the individual methane and hydrogen chloride monomers. These shifts provide direct insight into the nature and strength of the intermolecular interaction.

Upon complexation, the stretching frequency of the hydrogen chloride bond (ν_s HCl) experiences a red-shift, meaning it shifts to a lower frequency (wavenumber). This phenomenon is a hallmark of hydrogen bonding, where the formation of the H-bond weakens the covalent H-Cl bond, causing it to elongate slightly and vibrate at a lower frequency. copernicus.org Theoretical calculations performed at the MP2/aug-cc-pVTZ level of theory predict a frequency shift (red-shift) for the H-Cl valence vibration when the complex is formed. copernicus.org Experimental studies using matrix isolation spectroscopy have observed a downshift of 16 cm⁻¹ for the H-Cl stretching mode. researchgate.net More advanced calculations have predicted shifts of 17 cm⁻¹ for the HCl monomer. researchgate.net

Calculated and Observed Vibrational Frequency Shifts (Δν) for the CH₄···HCl Complex

| Monomer Mode | Free Monomer Frequency (cm⁻¹) | Shift upon Complexation (Δν, cm⁻¹) | Method | Reference |

|---|---|---|---|---|

| H-Cl Stretch | ~2886 | -16 | Matrix Isolation Spectroscopy | researchgate.net |

| H-Cl Stretch | - | -17 | Theoretical Calculation | researchgate.net |

Advanced Spectroscopic Methods for Weakly Bound Complexes

The study of weakly bound species like the methane-HCl complex requires specialized experimental techniques capable of generating and probing these fragile entities under controlled conditions.

Supersonic Jet Expansion Techniques

Supersonic jet expansion is a critical technique for the high-resolution spectroscopic study of van der Waals complexes. mdpi.comresearchgate.net In this method, a gas mixture (typically a dilute mixture of methane and HCl in an inert carrier gas like argon) is expanded from a high-pressure region into a vacuum through a small nozzle. univ-grenoble-alpes.fr This expansion process leads to rapid and dramatic cooling of the gas, with rotational temperatures dropping to just a few Kelvin.

This rotational cooling is essential as it collapses the dense rotational structure of the spectra into a few well-defined lines, greatly simplifying spectral analysis. researchgate.net Pulsed-nozzle Fourier-transform microwave spectrometers are frequently combined with supersonic jets to study the rotational spectrum of the CH₄···HCl complex. nih.gov These studies have confirmed a geometry where methane acts as the proton acceptor, with the hydrogen of HCl pointing towards a face of the tetrahedral methane molecule. nih.gov Furthermore, the simplified spectra allow for the detailed analysis of complex phenomena such as the internal rotation of the methane subunit within the complex. nih.goviisc.ac.in

Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive or unstable species, including weakly bound complexes. In this method, a mixture of the precursor molecules (methane and HCl) and a large excess of an inert gas (e.g., argon or nitrogen) is deposited onto a cryogenic surface, typically maintained at temperatures around 10-20 K. mdpi.comprocess-insights.com The inert gas forms a solid, transparent matrix, trapping the CH₄···HCl complexes in an isolated environment.

This isolation prevents the complexes from aggregating or reacting further, allowing for their characterization using standard spectroscopic methods, most commonly infrared spectroscopy. optica.orgrsc.org The spectra obtained from matrix-isolated complexes provide crucial data on vibrational frequency shifts. For example, a key experimental value for the red-shift of the H-Cl stretch in the CH₄···HCl complex, -16 cm⁻¹, was determined using this technique. researchgate.net Comparing spectra in different matrix materials (e.g., argon vs. nitrogen) can also provide insights into how the local environment influences the properties of the complex. mdpi.com

Cavity Ring-Down Spectroscopy (CRDS) and Related Techniques

Cavity Ring-Down Spectroscopy (CRDS) is an extremely sensitive direct absorption technique well-suited for detecting trace gases and studying weak absorptions. copernicus.org The method involves injecting a laser pulse into a high-finesse optical cavity formed by two highly reflective mirrors. The time it takes for the light intensity within the cavity to decay or "ring down" is measured. When an absorbing gas is present, the ring-down time decreases, and this change can be directly and quantitatively related to the concentration of the absorbing species.

CRDS offers significant advantages for studying weakly bound complexes, which are often present in low concentrations. Its high sensitivity makes it a powerful tool, especially when combined with techniques like supersonic jet expansions that produce low-density samples. While CRDS has been extensively developed and used for the high-sensitivity detection of the stable monomers, methane nih.gov and hydrogen chloride copernicus.orguniv-grenoble-alpes.fr, and even for their simultaneous measurement in gas mixtures copernicus.orgrsc.org, specific studies applying CRDS to the direct spectroscopic analysis of the CH₄···HCl complex itself are not prominent in the literature. However, the technique's capabilities make it a prime candidate for future high-resolution studies of this and similar van der Waals systems.

Emission Spectroscopy of Related Ionic Species (e.g., HCl⁺*) from Electron Bombardment of Methane-Containing Systems

Electron bombardment of gas mixtures containing methane and a chlorine source can lead to the formation of various excited fragments, whose subsequent emission provides valuable information about dissociation and reaction pathways. Studies using low-energy electron impact on chlorinated methanes have shown emission from excited hydrogen chloride positive ions (HCl⁺*).

Significantly, these characteristic HCl⁺* emission bands have also been observed in the spectrum of a mixture of methane and carbon tetrachloride when subjected to electron bombardment. This finding indicates that the formation of an excited HCl⁺* species can occur through bimolecular processes following the initial electron-impact fragmentation of the parent molecules. While no molecular methane emission is observed, the spectra are typically dominated by emission from fragments such as atomic hydrogen (Balmer series), CH, and CH⁺. The determination of appearance energies for these fragments helps to elucidate the energy requirements for specific dissociative excitation channels.

Formation Pathways and Energetics of the Methane Hcl Complex

Conditions for Complex Formation in Gas Phase and Low-Temperature Environments

The methane-HCl complex is typically formed and studied under specific experimental conditions that stabilize such weak interactions. In the gas phase, techniques like pulsed-nozzle Fourier-transform microwave spectroscopy are employed. researchgate.net These experiments involve the supersonic expansion of a gaseous mixture of methane (B114726) and hydrogen chloride, often diluted in an inert gas like argon. The rapid cooling during expansion allows for the formation and stabilization of the weakly-bound CH₄···HCl complex, which can then be characterized by its rotational spectrum. researchgate.net

Studies using this method have successfully identified the rotational spectra for several isotopic varieties, including CH₄⋅HCl and CD₄⋅HCl. researchgate.net The analysis of the spectra confirms a geometry where methane acts as the proton acceptor and hydrogen chloride as the proton donor. researchgate.net

Low-temperature environments, such as noble gas matrices, are also used to form and study such complexes. Infrared spectroscopy of methane and HCl co-deposited in matrices of argon or nitrogen at cryogenic temperatures allows for the observation of vibrational frequency shifts that indicate complex formation. researchgate.net

Energetic Landscape of Complex Association and Dissociation

The stability of the methane-HCl complex is defined by its binding energy. Theoretical calculations are crucial for quantifying this energetic landscape. Ab initio calculations at the CCSD(T)(F12c)/cc-pVTZ-F12 level have been used to determine the geometry and dissociation energy of the complex. semanticscholar.org

The equilibrium geometry is a symmetric top with C₃ᵥ symmetry, where the HCl molecule lies along a C₃ axis of the methane molecule, and the hydrogen atom of HCl forms a weak hydrogen bond to the center of one of methane's tetrahedral faces. researchgate.netsemanticscholar.org The dissociation energy (Dₑ) required to separate the complex into its constituent CH₄ and HCl molecules is calculated to be approximately 5 kJ mol⁻¹ (about 1.2 kcal/mol). semanticscholar.org Other calculations at the MP2/aug-cc-pVQZ level report a binding energy of 0.93 kcal/mol. researchgate.net The intermolecular stretching force constant is determined to be a weak 4 N m⁻¹. semanticscholar.org

| Property | Value | Method/Source |

|---|---|---|

| Geometry | C₃ᵥ Symmetric Top | Microwave Spectroscopy researchgate.net |

| Interaction Type | Hydrogen Bond (CH₄ is proton acceptor) | Microwave Spectroscopy researchgate.net |

| Dissociation Energy (Dₑ) | ~5 kJ mol⁻¹ | CCSD(T)(F12c)/cc-pVTZ-F12 semanticscholar.org |

| Binding Energy | 0.93 kcal/mol | MP2/aug-cc-pVQZ researchgate.net |

| Intermolecular Distance r₀(C···Cl) | 3.28 Å | Rotational Spectroscopy semanticscholar.org |

| Equilibrium Distance rₑ(C···Cl) | 3.191 Å | CCSD(T)(F12c)/cc-pVTZ-F12 semanticscholar.org |

| Intermolecular Stretching Force Constant (kₐ) | 4 N m⁻¹ | Rotational Spectroscopy semanticscholar.org |

Theoretical Reaction Pathways Involving Transient CH₄-HCl Interactions

Beyond the stable, weakly-bound complex, the transient interaction between methane and chlorine or its derivatives is fundamental to significant chemical reactions. The hydrogen abstraction reaction is a prototypical example where the system passes through a configuration resembling a methane-HCl interaction at the transition state.

The reaction between a chlorine atom and a methane molecule to produce hydrogen chloride and a methyl radical is a cornerstone of polyatomic reaction dynamics. researchgate.netaip.org This reaction is a key propagation step in the free-radical chlorination of methane, a process initiated by heat or UV light. libretexts.orglibretexts.orgquora.com

Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) produces two chlorine radicals (2Cl•). libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from methane, forming HCl and a methyl radical (•CH₃). This methyl radical then reacts with another Cl₂ molecule to form chloromethane (B1201357) (CH₃Cl) and another chlorine radical, continuing the chain. libretexts.orglibretexts.org

Termination: Radicals combine to form stable products, such as Cl₂, CH₃Cl, or ethane (B1197151) (C₂H₆). byjus.comissr.edu.kh

The geometry and energy of the transition state are paramount in determining the reaction rate and dynamics. For the Cl + CH₄ abstraction reaction, extensive theoretical and experimental work has characterized this fleeting structure. stanford.edursc.org

Calculations indicate that the transition state has a collinear arrangement along the Cl-H-C axis. stanford.edursc.org It is described as having a "late" barrier, meaning its geometry is more product-like, which is typical for endothermic reactions. stanford.edu At the transition state, the reacting C-H bond is significantly stretched compared to its length in methane, and the forming H-Cl bond is also stretched relative to the final HCl product. stanford.edu

| Parameter | Value | Level of Theory |

|---|---|---|

| C-H Bond Distance | 1.443 Å | BH&HLYP/6-311G(d,p) |

| H-Cl Bond Distance | 1.431 Å | BH&HLYP/6-311G(d,p) |

| C-H Bond Stretching | 27% (vs. isolated CH₄) | MP-SAC2 stanford.edu |

| H-Cl Bond Stretching | 12% (vs. isolated HCl) | MP-SAC2 stanford.edu |

| Geometry | Collinear Cl-H-C | Ab initio calculations stanford.edursc.org |

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry, governing the dynamics of a reaction. For the Cl + CH₄ → HCl + CH₃ reaction, numerous analytical potential energy surfaces have been developed based on high-level ab initio electronic structure calculations. researchgate.netcapes.gov.brcapes.gov.br

These surfaces are essential for theoretical studies of the reaction's kinetics and dynamics. aip.org For instance, a globally accurate, full-dimensional PES was developed using a permutationally invariant polynomial-neural network (PIP-NN) approach based on 74,000 ab initio data points at the UCCSD(T)-F12a/AVTZ level. researchgate.net Such surfaces allow for the calculation of thermal rate coefficients, kinetic isotope effects, and state-to-state reaction probabilities using methods like variational transition state theory and quasiclassical trajectory simulations. aip.orgcapes.gov.brcapes.gov.br

The PES for the Cl + CH₄ system has not only been used to study the primary hydrogen abstraction channel but also higher-energy pathways, such as the substitution reaction that produces H + CH₃Cl, which proceeds via Walden inversion or retention mechanisms at high collision energies. u-szeged.huacs.org The detailed mapping of the PES reveals how factors like reaction path curvature and the coupling between the reaction coordinate and vibrational modes influence the reaction outcome. capes.gov.br Analysis of the PES confirms that vibrational excitation of methane's C-H stretching modes significantly enhances the reaction rate. capes.gov.braip.org

Advanced Methodologies in Complex Characterization and Reaction Dynamics

Experimental Techniques for Studying Intermolecular Complexes

Experimental investigations into the methane (B114726) hydrochloride system often rely on methods that can probe the structure and dynamics of molecules in the gas phase under controlled conditions.

Molecular beam scattering experiments are a powerful tool for investigating the interactions between molecules. In these experiments, well-defined beams of methane and hydrogen chloride molecules are crossed in a vacuum chamber. By analyzing the angular and velocity distributions of the scattered products, detailed information about the intermolecular potential energy surface can be obtained. For the reaction of a chlorine atom with methane, which can be seen as a step beyond the initial complex formation, dual molecular beam methods have been employed. tandfonline.com These studies have provided insights into the translational energy and angular scattering distributions of the reaction products. tandfonline.com

Photoionization and electron impact techniques are used to probe the electronic structure of the methane-HCl complex. In these experiments, the complex is ionized by photons or electrons, and the resulting ions and electrons are detected. Resonance-enhanced multiphoton ionization (REMPI) is a particularly valuable technique that has been used to detect the products of the reaction between chlorine and methane with state-specific resolution. pnas.org This allows for the determination of the internal energy states (vibrational and rotational) of the product molecules, providing a deeper understanding of the reaction dynamics. pnas.org

Molecular Beam Scattering Experiments

Quantum Scattering Calculations for Reactive and Non-Reactive Collisions

Theoretical calculations play a crucial role in complementing experimental studies and providing a detailed, microscopic view of the collision dynamics. Quantum scattering calculations, which solve the time-dependent Schrödinger equation for the colliding system, can provide highly accurate predictions of reaction probabilities and cross-sections.

For the Cl + CH4 → HCl + CH3 reaction, six-degrees-of-freedom, time-dependent wavepacket propagation methods have been applied. nih.gov These calculations have been instrumental in confirming experimental observations, such as the presence of reactive resonances. nih.gov A key finding from both quasi-classical trajectory calculations and quantum dynamics studies is that at low collision energies, translational energy is more effective than vibrational excitation of methane in promoting the reaction, a result that contradicts the expectations based on many simpler atom-diatom reactions. nih.govnih.gov However, at higher energies, vibrational energy, particularly the C-H stretching motion, significantly enhances the reactivity. nih.gov

Development of Accurate Global Potential Energy Surfaces

A cornerstone of theoretical reaction dynamics is the potential energy surface (PES), which describes the potential energy of the system as a function of the positions of all its atoms. An accurate global PES is essential for reliable theoretical predictions. For the reaction of a chlorine atom with methane, a highly accurate global potential energy surface has been developed. nih.gov This PES has been shown to yield excellent agreement with experimental results for the rotational distributions of the HCl product. nih.gov The development of such surfaces is a complex process that often involves high-level ab initio electronic structure calculations at thousands of different molecular geometries, followed by fitting these points to an analytical function.

Application of Statistical and Non-Statistical Theories to Reaction Kinetics

The kinetics of the reaction between methane and chlorine species can be analyzed using both statistical and non-statistical theories. Statistical theories, such as transition state theory, assume that the energy within the reacting complex is rapidly redistributed among all its vibrational modes before the reaction occurs. However, for a direct reaction like the abstraction of a hydrogen atom from methane by a chlorine atom, non-statistical effects can be significant.

Relevance and Implications of Methane Hcl Complex Studies

Fundamental Insights into Intermolecular Forces and Hydrogen Bonding

The CH4-HCl complex serves as a prototypical system for examining weak intermolecular forces, particularly unconventional hydrogen bonds. While methane (B114726) (CH4) is a nonpolar molecule with only London dispersion forces and hydrogen chloride (HCl) is a polar molecule with dipole-dipole interactions, their interaction reveals more nuanced behaviors. sci.newsifremer.fr

Studies using rotational spectroscopy and ab initio calculations have established that the complex adopts a geometry where the HCl molecule points its hydrogen atom towards the face of the methane tetrahedron. researchgate.netmdpi.comnasa.gov This arrangement indicates that methane acts as a proton acceptor, participating in a C···H-Cl hydrogen bond. researchgate.netdlr.de This is a noteworthy finding, as it demonstrates hydrogen bonding to a carbon atom, which lacks lone pairs of electrons typically associated with hydrogen bond acceptors. nasa.govdlr.de The interaction is understood as the electrophilic hydrogen of HCl being attracted to the nucleophilic region at the face center of the methane molecule. mdpi.comnih.gov

Atoms-in-Molecules (AIM) theory confirms the existence of a bond critical point between the hydrogen of HCl and the carbon of methane, a key indicator of a bonding interaction. mdpi.comnasa.govdlr.de This C···H hydrogen bond is significantly weaker than conventional hydrogen bonds, with a low dissociation energy. mdpi.com The study of this complex, alongside related systems like CH4···H2O and CH4···HF, has been crucial in expanding the definition and understanding of hydrogen bonding beyond traditional donors and acceptors. nasa.govdicp.ac.cn

Research has also quantified the structural and energetic properties of this interaction. The intermolecular forces are anisotropic, leading to a specific orientation in the global minimum on the potential energy surface. dlr.de The internal rotation of the methane subunit within the complex is subject to a very low potential energy barrier, a characteristic feature of these weakly bound systems. researchgate.net

| Property | Value | Method/Source | Significance |

|---|---|---|---|

| Geometry | HCl lies on a C3 axis of CH4, H points to a tetrahedral face | Rotational Spectroscopy, Ab initio calculations researchgate.netmdpi.com | Confirms methane acts as the proton acceptor in a C···H-Cl hydrogen bond. |

| Dissociation Energy (De) | ~5 kJ mol⁻¹ | CCSD(T)(F12c)/cc-pVTZ-F12 mdpi.com | Indicates a very weakly bound complex, characteristic of van der Waals forces. |

| Intermolecular Bond Length r(C···Cl) | ~3.191 Å (equilibrium, ab initio) | CCSD(T)(F12c)/cc-pVTZ-F12 researchgate.net | Provides a precise measure of the distance between the two molecular subunits. |

| Intermolecular Stretching Force Constant (kσ) | ~4 N m⁻¹ | Rotational Spectroscopy nih.gov | Quantifies the stiffness of the weak intermolecular bond. |

| AIM Bond Critical Point | Present between C and H of HCl | AIM Theory mdpi.comnasa.gov | Provides theoretical evidence for the C···H-Cl hydrogen bond. |

Astrochemical and Atmospheric Relevance of CH4-HCl Interactions

The interaction between methane and hydrogen chloride is relevant to the chemistry of planetary and interstellar environments where both species are present.

In Earth's stratosphere, the reaction between methane and chlorine atoms (Cl) is a primary sink for chlorine and a major source of atmospheric hydrogen chloride (HCl). wikipedia.org The reaction, Cl + CH4 → HCl + CH3, leads to the formation of HCl, which acts as a temporary reservoir for chlorine, influencing catalytic ozone destruction cycles. wikipedia.org

Recently, hydrogen chloride was detected for the first time in the atmosphere of Mars by the ExoMars Trace Gas Orbiter. sci.newsacs.org The appearance and disappearance of HCl seems to be seasonal and linked to periods of high dust activity. acs.org One proposed mechanism involves the release of chlorine from salty dust particles into the atmosphere, which can then react with hydrogen-containing species to form HCl. sci.news Given that methane is also present on Mars, albeit at very low and variable concentrations, the interaction between chlorine and methane is considered a potential photochemical sink for Martian methane. dlr.de Enhanced chlorine abundances in the atmosphere could impact the lifetime of any detected methane. dlr.de

Furthermore, methane clathrates, which are ice-like solids where guest molecules are trapped in a water-ice lattice, are considered potential reservoirs for methane on bodies like Mars and Titan. ifremer.fr While typically formed with water, the principles of trapping small molecules in icy structures are relevant to the broader interactions in cold planetary environments.

The interstellar medium (ISM) is composed of gas and dust clouds where temperatures are extremely low, allowing for the formation of molecular ices on dust grains. researchgate.netacs.org These icy mantles are known to contain simple molecules like water, carbon monoxide, ammonia, and methane. researchgate.netaanda.orgacs.org They serve as surfaces for chemical reactions that would otherwise be impossible in the gas phase, leading to the synthesis of more complex molecules.

The chemistry of the ISM is largely driven by ion-neutral reactions and reactions on these grain surfaces. annualreviews.org While the CH4-HCl complex has not been specifically identified, its constituent molecules are part of interstellar chemistry. Methane is a known component of interstellar ices, and HCl has also been detected. aanda.org It is plausible that on the surface of interstellar ice grains, methane and hydrogen chloride could form a weakly bound complex. This interaction could serve as an intermediate step in more complex reaction pathways, potentially influencing the surface chemistry and the composition of the ices that are eventually incorporated into forming stars and planets.

Potential Role in Planetary Atmospheres

Role in Confined Environments and Heterogeneous Systems

The interaction between methane and HCl is also significant in terrestrial systems where molecules are confined within porous materials, such as coal beds and synthetic zeolites.

In the context of enhanced coalbed methane (ECBM) recovery, acid fracturing is a common technique used to improve the permeability of coal seams. Hydrochloric acid is frequently used in these fracturing fluids. mdpi.comiaea.orgmdpi.com Studies have shown that treating coal with HCl significantly alters its microstructure and chemical composition, which in turn affects methane adsorption and desorption. iaea.orgnih.gov

The acid dissolves carbonate and silicate (B1173343) minerals within the coal matrix, which can increase the volume of pores and improve their connectivity. mdpi.comaip.org This modification of the pore structure can facilitate the desorption and flow of methane. mdpi.com However, the effect is complex; some research indicates that high concentrations of HCl can increase the number of adsorption pores, which would enhance gas adsorption and be counterproductive for methane extraction. iaea.org The interaction of HCl also alters the chemical functional groups on the coal surface, reducing sites that bind methane and thus weakening its adsorption. mdpi.com Therefore, understanding the interactions between the acidic fluid, the coal matrix, and the adsorbed methane is critical for optimizing ECBM technologies.

Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong acidic sites (both Brønsted and Lewis acids). They are widely used as catalysts in the chemical industry. The interaction of methane with these acidic sites is a key step in its catalytic activation for conversion into higher-value chemicals. researchgate.netnih.govresearchgate.net

Infrared spectroscopy studies show that methane can be strongly adsorbed onto the acidic sites within zeolites. dicp.ac.cn This interaction involves the formation of hydrogen bonds between the C-H bonds of methane and the surface hydroxyl groups (Brønsted sites) or direct interaction with Lewis acid sites. dicp.ac.cn This adsorption perturbs the methane molecule, activating its otherwise stable C-H bonds and facilitating subsequent chemical reactions, such as oxidation or dehydroaromatization. researchgate.netmdpi.com The confined space within the zeolite pores and the strong electric fields generated by the acidic sites create a unique environment that profoundly influences how methane interacts, demonstrating the critical role of acidic environments in modulating methane's reactivity. mdpi.com

Research Gaps and Future Directions in Methane Hcl Complex Studies

Development of More Comprehensive and Accurate Potential Energy Surfaces

A cornerstone of understanding any molecular interaction is the potential energy surface (PES), which governs the system's dynamics. For the CH4-HCl complex, which is often studied in the context of the Cl + CH4 → HCl + CH3 reaction, the accuracy of the PES is paramount. aip.orgresearchgate.net

Future research must focus on developing global, full-dimensional PESs with even higher accuracy. While significant strides have been made, many studies still rely on reduced-dimensionality models to make quantum dynamics calculations feasible. nih.govnovanet.ca The development of new analytical PESs, created by fitting extensive sets of high-level ab initio energy points, is a critical future direction. aip.orgnih.gov These efforts should incorporate several key improvements:

Higher Levels of Theory: Employing state-of-the-art ab initio methods, such as coupled-cluster techniques with larger basis sets (e.g., aug-cc-pCVQZ), and including corrections for core-electron correlation and relativistic effects will yield more accurate energy points for fitting the PES. aip.org

Inclusion of Spin-Orbit Effects: For reactions involving the chlorine atom, spin-orbit coupling has a notable effect, particularly at low collision energies. aip.org Future PES development must routinely include these corrections to accurately model the entrance and exit channel dynamics of the Cl + CH4 reaction. aip.orgaip.org

Full-Dimensionality: Moving beyond reduced-dimensionality models to full-dimensional PESs is essential for capturing the complete dynamics of the system, including the coupling between all vibrational modes. aip.orgnih.gov

Table 1: Evolution and Future Needs in PES Development for the CH4-HCl System

| Feature | Current Status | Future Direction/Requirement | Rationale |

|---|---|---|---|

| Dimensionality | Often reduced-dimensionality (e.g., 2-D models) for dynamics. novanet.ca Some full-dimensional surfaces exist. aip.org | Routine development of full-dimensional, global PESs. aip.orgnih.gov | To accurately capture the coupling between all internal motions and provide a complete picture of reaction dynamics. |

| Ab Initio Accuracy | High levels like CCSD(T) are used, but often with compromises on basis set size for computational cost. novanet.ca | Use of composite methods including extrapolations to the complete basis set (CBS) limit and corrections for core correlation and relativistic effects. aip.org | To achieve "chemical accuracy" (<1 kcal/mol) for barrier heights, reaction energies, and van der Waals well depths. |

| Spin-Orbit (SO) Coupling | Recognized as important and included in recent high-quality PESs. aip.org Often neglected in older or simpler models. | Systematic inclusion of SO corrections, especially for the entrance channel of the Cl + CH4 reaction. aip.orgaip.org | SO coupling significantly affects low-energy collision cross-sections and the description of electronic states. aip.org |

| Analytical Representation | Methods like double Morse functions or permutationally invariant polynomials are used. aip.orgnovanet.ca | Development of more flexible and efficient fitting bases to represent complex, multi-channel topologies accurately. nih.gov | To ensure the analytical surface faithfully reproduces the ab initio data across all relevant configurations. |

Exploration of CH4-HCl Complexes in Condensed Phases or Extreme Conditions

The vast majority of studies on the CH4-HCl complex have been conducted in the gas phase, often under collision-free conditions in molecular beams. nih.govrsc.org A significant research gap exists in understanding the behavior of this complex in condensed phases (liquids, solids, matrices) or under extreme conditions such as high pressure or low temperature.

Future work should aim to characterize the CH4-HCl complex in these environments:

Matrix Isolation Studies: Trapping the complex in inert cryogenic matrices (e.g., solid argon or neon) would allow for detailed spectroscopic characterization while minimizing rotational complexities. This can provide a clearer picture of how the local environment perturbs the intermolecular potential.

High-Pressure Studies: Investigating the complex under high pressure could reveal changes in bonding and structure. It is conceivable that pressure could induce new bonding motifs or even promote chemical reactions.

Complexes on Surfaces: Studying the adsorption and interaction of methane (B114726) and HCl on surfaces, such as those relevant to atmospheric aerosols or industrial catalysis, is another unexplored frontier. ufl.edu This bridges the gap between isolated complex studies and real-world chemical environments.

Simulating these complex systems is a major challenge, requiring the development of new theoretical models that can accurately describe both the weak intermolecular interactions and the influence of the surrounding medium. kuleuven.beacs.org

Advanced Spectroscopic Techniques for Elucidating Higher-Order Interactions

Spectroscopy has been the primary experimental tool for characterizing the CH4-HCl complex. rsc.org However, to probe the subtler aspects of the interaction, such as higher-order electrostatic interactions and the precise nature of the dispersion forces, more advanced techniques are needed. nih.gov

Future research will benefit from the application and development of:

Higher-Sensitivity Methods: Techniques like intracavity laser absorption spectroscopy (ICAS) offer extremely long effective path lengths, enabling the detection of very weak transitions or trace amounts of the complex. optica.orguni-due.de Pushing the sensitivity of these methods further could uncover previously unobserved spectral features. optica.orguni-due.de

Multi-Component Analysis: Developing spectroscopic systems capable of simultaneously measuring multiple species with high precision is crucial for studying the complex in dynamic environments or in the presence of other molecules. rsc.org

State-to-State Dynamics: Advanced techniques combining laser excitation with methods like resonance-enhanced multiphoton ionization (REMPI) and ion imaging allow for the study of reaction dynamics with quantum state resolution. nih.gov Applying these to the CH4-HCl system can provide unparalleled detail on energy disposal and angular scattering, which are highly sensitive to the underlying PES. nih.govnih.gov

Table 2: Advanced Spectroscopic Probes and Their Potential for CH4-HCl Studies

| Technique | Key Capability | Future Application for CH4-HCl | Reference |

|---|---|---|---|

| Intracavity Laser Absorption Spectroscopy (ICAS) | Ultra-high sensitivity (ppb-level detection limits) and broadband coverage. | Detecting very weak overtone bands or combination bands of the intermolecular modes to refine the PES. | optica.orguni-due.de |

| Fourier Transform Microwave (FTMW) Spectroscopy | Provides highly precise rotational constants and information on molecular geometry and nuclear quadrupole coupling. | Determining the precise equilibrium geometry and characterizing the librational (tumbling) motion of HCl within the complex. | rsc.orgiisc.ac.in |

| Resonance-Enhanced Multiphoton Ionization (REMPI) | State-specific detection of reaction products. | Probing the vibrational and rotational state distributions of CH3 and HCl products from the photodissociation of the complex or the Cl + CH4 reaction. | nih.gov |

| Ion Imaging | Measures the velocity and angular distribution of products. | Determining differential cross-sections to understand the scattering dynamics and preferred reaction geometries. | nih.govnih.gov |

Theoretical Validation of Proposed Weak Bonding Motifs

The primary interaction in the CH4-HCl complex is a weak C-H···Cl hydrogen bond, with dispersion forces playing a dominant attractive role. rsc.org While quantum-chemical calculations have supported an effective C3v equilibrium geometry, a deeper theoretical validation of the bonding is required. rsc.org

Future theoretical studies should focus on:

Advanced Computational Methods: Moving beyond standard levels of theory (like MP2) to more sophisticated methods such as domain-based local pair natural orbital coupled cluster theory (DLPNO-CCSD(T)) or explicitly correlated methods (F12) will provide more reliable interaction energies and geometries.

Energy Decomposition Analysis (EDA): Applying modern EDA schemes can rigorously partition the interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, polarization, and dispersion. This would provide quantitative insight into the nature of the bonding.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis: While these methods have been applied, using them in conjunction with higher-level calculations can offer more definitive evidence for or against specific bonding interactions, such as weak hydrogen bonds. iisc.ac.inacs.org Anharmonic frequency calculations are also crucial, as harmonic approximations can fail to capture the nature of weak interactions. arxiv.org

Investigation of Quantum Effects in Internal Dynamics and Tunneling

At the low temperatures where the CH4-HCl complex is stable, quantum mechanical effects such as zero-point energy and tunneling can become prominent. A key research gap is the full characterization of these quantum phenomena in the complex's internal dynamics.

Internal Rotation and Tunneling: Ab initio studies suggest that the methane moiety can undergo internal rotation within the complex. rsc.org This large-amplitude motion is inherently quantum mechanical and could lead to observable tunneling splittings in high-resolution spectra. A concerted experimental and theoretical effort is needed to identify and quantify these splittings.

Full-Dimensional Quantum Dynamics: As noted, most quantum dynamics studies of the related Cl + CH4 reaction have used reduced-dimensionality models. novanet.ca A major future challenge is to perform full-dimensional quantum scattering calculations on an accurate PES. aip.org Such calculations are computationally intensive but are the only way to fully capture quantum effects like reactive resonances and tunneling, which are crucial for understanding the reaction at low temperatures. aip.orghi.is

Kinetic Isotope Effects (KIEs): Comparing the dynamics of CH4-HCl with its deuterated isotopologues (e.g., CD4-HCl) provides a sensitive probe of quantum effects, particularly tunneling. novanet.ca Precise theoretical prediction of KIEs and comparison with new, state-resolved experimental data represents a critical test for both the PES and the dynamical theory. pnas.org

By addressing these research gaps, the scientific community can develop a far more detailed and accurate picture of the CH4-HCl complex, advancing our fundamental understanding of weak intermolecular interactions and chemical reactivity.

Q & A

Q. What safety protocols are critical when handling methane hydrochloride in laboratory settings?

this compound requires stringent safety measures due to its corrosive and toxic nature. Key protocols include:

- Engineering controls : Use fume hoods and closed systems to prevent airborne exposure .

- First-aid measures : Immediate rinsing of contaminated skin/eyes with water for ≥15 minutes, followed by medical consultation .

- Storage : Store in airtight containers away from incompatible substances (e.g., bases, oxidizers) at controlled temperatures .

- Exposure monitoring : Use real-time gas detectors to ensure concentrations remain below OSHA’s permissible exposure limit (PEL) of 5 ppm .

Q. How should researchers design experiments to study this compound’s physicochemical properties?

- Experimental setup : Use controlled environments (e.g., argon atmospheres) to prevent unintended reactions, as demonstrated in methane hydrate decomposition studies .

- Replication : Include triplicate samples to account for variability, as seen in metformin hydrochloride hydrogel trials .

- Data collection : Employ calorimetry for thermal stability analysis and gas chromatography for purity assessment .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data on this compound’s phase behavior be resolved?

- Model validation : Compare experimental hydrate equilibrium data (e.g., pressure-temperature curves) with predictions from thermodynamic models like the Chen-Guo equation .

- Error analysis : Quantify uncertainties in measurement tools (e.g., ±0.1°C in temperature sensors) and incorporate them into computational simulations .

- Sensitivity testing : Vary input parameters (e.g., gas composition) to identify which factors most significantly affect model accuracy .

Q. What methodologies optimize the synthesis of this compound derivatives for high-purity applications?

- Design of Experiments (DOE) : Use factorial designs to test variables like reaction time, temperature, and catalyst ratios .

- Purification techniques : Apply recrystallization in ethanol-water systems or column chromatography to remove byproducts .

- Characterization : Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How should researchers address contradictions in toxicity data across studies involving this compound?

- Meta-analysis : Pool data from multiple studies while adjusting for heterogeneity (e.g., differences in exposure duration or species models) .

- Dose-response modeling : Use nonlinear regression to identify thresholds for acute vs. chronic toxicity .

- Contextual validation : Cross-reference findings with in vitro assays (e.g., cell viability tests) and in vivo models (e.g., burn treatment studies) .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.